3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .
Synthesis Analysis
Thiazoles can be synthesized from appropriately substituted benzaldehyde and thiosemicarbazide . The mixture is refluxed in ethanol for a few hours, after which the precipitated product is filtered, dried, and recrystallized from the ethanol .Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles can react with different aromatic aldehydes to form various derivatives . These reactions are typically carried out in absolute ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .Scientific Research Applications
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Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives
- Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
- Method: The Hantzsch method was used for the synthesis .
- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
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Synthesis and Biological Evaluation of Thiazole Derivatives
- Application: Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: The synthesis of these compounds involves various chemical reactions .
- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines
- Application: These compounds were synthesized and their antibacterial properties were evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes .
- Method: The synthesis of these compounds involves various chemical reactions .
- Results: The synthesized compounds showed antibacterial properties .
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Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives
- Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
- Method: The Hantzsch method was used for the synthesis .
- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
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Thiazole: A Versatile Standalone
- Application: This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- Method: The synthesis of these compounds involves various chemical reactions .
- Results: The clinical trial results (NCT01154101 and NCT01031108) and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .
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Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives
- Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
- Method: The Hantzsch method was used for the synthesis .
- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
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Synthesis, structural characterization and thermal studies
- Application: A new thiazolylazo reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .
- Method: The synthesis of these compounds involves various chemical reactions .
- Results: The chemical structure of the compound was confirmed by IR, NMR: 1 H, 13 C, COSY, HSQC and SALDI-MS spectral data .
Safety And Hazards
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are also being evaluated for their anticancer actions . This suggests that thiazoles, including potentially “3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole”, could have promising future applications in medicinal chemistry.
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-7-3-8-9-4/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGFRJBAYCOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole | |
CAS RN |
1340241-97-5 | |
Record name | 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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